molecular formula C4H9NO3 B1594554 Methyl D-serinate CAS No. 24184-43-8

Methyl D-serinate

Cat. No.: B1594554
CAS No.: 24184-43-8
M. Wt: 119.12 g/mol
InChI Key: ANSUDRATXSJBLY-GSVOUGTGSA-N
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Description

Methyl D-serinate (C₄H₉NO₃), specifically its hydrochloride salt (C₄H₁₀ClNO₃), is a chiral ester derivative of the non-proteinogenic amino acid D-serine. It is widely utilized in organic synthesis as a building block for enantioselective reactions, particularly in the preparation of pharmaceuticals and bioactive molecules. Key properties include its optical activity ([α]D ranging from -12.75 to -22.54 in CHCl₃) and melting point (58–60°C) . Its structure features a methyl ester group at the carboxylate position and a hydroxyl group on the β-carbon, making it versatile for functionalization .

Properties

IUPAC Name

methyl (2R)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUDRATXSJBLY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178889
Record name Methyl D-serinate
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24184-43-8
Record name (R)-2-Amino-3-hydroxypropionic acid methyl ester
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Record name Methyl D-serinate
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Record name Methyl D-serinate
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Record name Methyl D-serinate
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Mechanism of Action

Biochemical Analysis

Cellular Effects

It is known that D-serine, the parent compound of this compound, plays a crucial role in the central nervous system, acting as a co-agonist for N-methyl-D-aspartate receptors (NMDARs). It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that D-serine, the parent compound, binds to the glycine modulatory site on the NR1 subunit of NMDARs in various brain areas. This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

Methyl D-serinate, a derivative of D-serine, has garnered attention in recent years due to its significant biological activities, particularly in the central nervous system (CNS). This article explores its role as a modulator of neurotransmission, its interactions with various receptors, and relevant research findings.

Overview of D-Serine and this compound

D-serine is an endogenous amino acid that serves as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This compound is a methylated form of D-serine that may exhibit similar or enhanced biological properties.

  • NMDA Receptor Modulation :
    • This compound acts on NMDA receptors by binding to the glycine site, enhancing receptor activity and facilitating calcium influx into neurons. This mechanism is essential for synaptic transmission and plasticity .
    • Studies indicate that degradation of D-serine by D-amino acid oxidase significantly reduces NMDA receptor-mediated neurotransmission, which can be reversed by exogenous application of D-serine or its methylated derivatives .
  • Inhibition of Non-NMDA Receptors :
    • Research has shown that D-serine can inhibit non-NMDA receptors (like AMPA and kainate receptors) in certain neuronal populations. This inhibition is concentration-dependent and suggests that this compound may also exhibit similar properties .

Table 1: Effects of this compound on Neurotransmitter Systems

StudySubjectFindings
Rat Brain SlicesThis compound enhances NMDA receptor activity; selective degradation leads to reduced neurotransmission.
Inner Retinal NeuronsThis compound inhibits AMPA receptor-mediated responses, indicating a complex role in retinal signaling.
SRR-KO Mouse ModelKnockout models show significant reductions in endogenous D-serine levels, implicating this compound's role in neuroprotection against excitotoxicity.

Case Study: Neuroprotection in Alzheimer's Disease

A study involving serine racemase knockout (SRR-KO) mice demonstrated that reduced levels of D-serine were associated with increased susceptibility to neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The administration of this compound showed protective effects against neuronal death in these models, suggesting its potential therapeutic applications in neurodegenerative disorders .

Scientific Research Applications

Neuroscience Applications

Methyl D-serinate is primarily recognized for its role as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. Research indicates that D-serine acts as a co-agonist at NMDA receptors, enhancing glutamatergic neurotransmission. This property has implications for several neurological conditions:

  • Schizophrenia Treatment : Studies have suggested that D-serine supplementation may alleviate symptoms of schizophrenia by modulating NMDA receptor activity. This compound could serve as a more stable alternative to D-serine in pharmacological formulations aimed at improving cognitive functions in patients with schizophrenia .
  • Neuroprotective Effects : this compound may exhibit neuroprotective properties by stabilizing synaptic connections during neurodevelopment. Its application in experimental models has shown enhancement of synaptic signaling pathways, which could be beneficial in neurodegenerative diseases .

Chemical Synthesis

This compound plays a significant role in organic synthesis, particularly in the production of amino acid derivatives and peptide synthesis:

  • Building Block for Peptides : The compound is utilized as a chiral building block in the synthesis of peptides. Its methyl ester form allows for easier incorporation into peptide chains, facilitating the development of novel therapeutic peptides .
  • Synthesis of Complex Molecules : this compound is involved in the synthesis of various complex molecules, including glycosylated compounds and ceramide derivatives. These applications are particularly relevant in the fields of medicinal chemistry and materials science .

Pharmaceutical Development

The pharmaceutical industry is exploring this compound's potential as a drug candidate:

  • Drug Formulation : Due to its favorable pharmacokinetic properties, this compound is being investigated for use in drug formulations targeting neurological disorders. Its stability compared to free D-serine may enhance the efficacy and safety profile of treatments aimed at modulating glutamatergic signaling .
  • Research on Safety and Efficacy : Ongoing studies are assessing the safety profile of this compound, particularly concerning nephrotoxicity observed with high doses of D-serine. Understanding these safety parameters is crucial for advancing clinical applications .

Case Studies and Research Findings

Several case studies have highlighted the utility of this compound in various research contexts:

StudyFocusFindings
Frontiers in Cellular Neuroscience (2016)Role in synaptic signalingDemonstrated that exogenous application enhances NMDA receptor interactions, suggesting therapeutic potential in cognitive disorders .
PubMed Review (2021)Safety profileReviewed nephrotoxicity concerns associated with high doses; emphasized the need for careful dosing in clinical applications .
Organic Letters (2006)Synthesis applicationsShowed successful synthesis of beta-amino acids using this compound as a precursor, illustrating its versatility in organic chemistry .

Comparison with Similar Compounds

Ethyl D-serinate Hydrochloride

Molecular Formula: C₅H₁₂ClNO₃ Molecular Weight: 169.605 g/mol Key Differences:

  • The ethyl ester analog replaces the methyl group with an ethyl chain, increasing steric bulk and slightly altering solubility.
  • Applications: Used in host–guest complexation studies for enantiomeric discrimination .

tert-Butyl D-serinate Derivatives

a) H-D-Ser(tBu)-OtBu·HCl

Molecular Formula: C₁₁H₂₄ClNO₃ Molecular Weight: 253.767 g/mol Properties:

  • Features two tert-butyl groups, enhancing steric protection and stability under acidic conditions.
  • Melting point: 76–78°C; [α]D: -22.54 (CHCl₃) .
    Applications : Acts as a protecting group in peptide synthesis to prevent unwanted side reactions .
b) Boc-Protected tert-Butyl D-serinate

Example : Methyl N-(tert-butoxycarbonyl)-N-(4-methoxybenzyl)-D-serinate
Properties :

  • Incorporates a Boc (tert-butoxycarbonyl) group for amine protection, enabling selective deprotection in multi-step syntheses .
  • Key intermediate in the total synthesis of natural products like hyacinthacine A1 .

Comparison with Other Amino Acid Esters

Ethyl D-phenylalaninate and D-tryptophanate hydrochlorides () share similar esterification strategies but differ in side-chain complexity. Methyl D-serinate’s hydroxyl group offers unique reactivity for etherification or phosphorylation, unlike aromatic or aliphatic side chains in phenylalanine or valine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl D-serinate
Reactant of Route 2
Reactant of Route 2
Methyl D-serinate

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